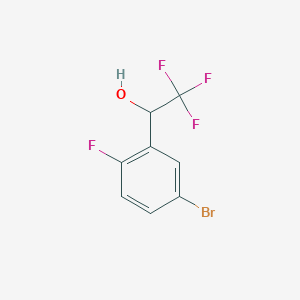
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol
Übersicht
Beschreibung
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol (5-Br-2-F-TFE) is an organofluorine compound with a unique structure containing both a bromine and a fluorine atom. It is a versatile compound that has been used in a variety of applications, ranging from pharmaceuticals to materials science. It is also known for its wide range of biological and biochemical properties. In
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, materials science, and biochemistry. In pharmaceuticals, it has been used as a starting material for the synthesis of several drugs, including the anti-inflammatory drug ibuprofen and the antidepressant drug fluoxetine. In materials science, it has been used as a building block for the synthesis of polymers and other materials. In biochemistry, it has been used as a substrate for the synthesis of various enzymes and other biomolecules.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to interact with certain proteins, such as the enzyme thymidylate synthase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. It is also believed to have an effect on the synthesis of DNA and RNA, as well as on the metabolism of carbohydrates, proteins, and lipids.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol in laboratory experiments is that it is a relatively simple compound to synthesize. It is also relatively inexpensive and can be purchased in bulk. However, there are some limitations to using this compound in laboratory experiments. For example, it is not water-soluble and therefore cannot be used in aqueous solutions. Additionally, it is a relatively unstable compound and can be easily degraded by light and heat.
Zukünftige Richtungen
The potential future directions for 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol are numerous. One potential application is as a drug delivery agent, as it has been shown to be capable of carrying drugs across cell membranes. Additionally, it could be used as a target for drug design, as its unique structure could be used to create new drugs with novel properties. Finally, it could be further explored as a substrate for the synthesis of various biomolecules, such as enzymes, proteins, and nucleic acids.
Eigenschaften
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOXCMTJUDLMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(F)(F)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride](/img/structure/B1523868.png)

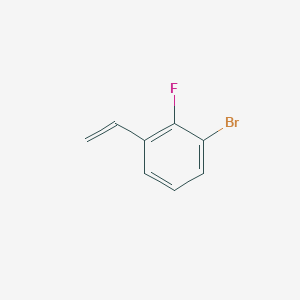
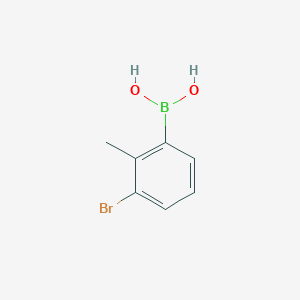
![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B1523874.png)
![4-[(3-Bromophenyl)methyl]morpholine-3,5-dione](/img/structure/B1523875.png)
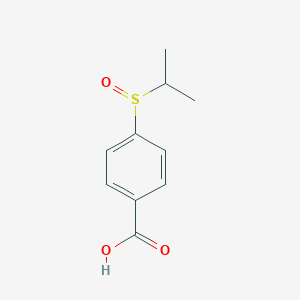
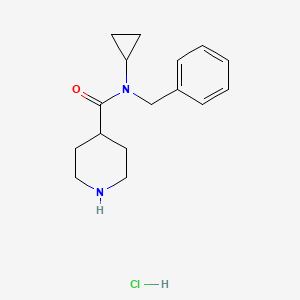
![2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate](/img/structure/B1523880.png)
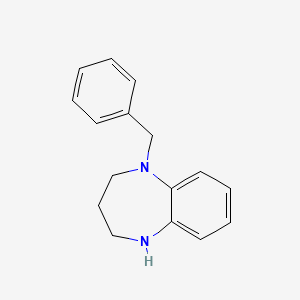
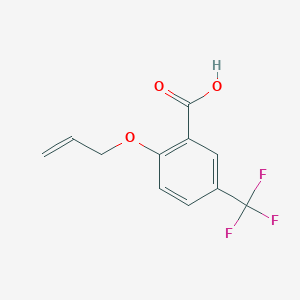

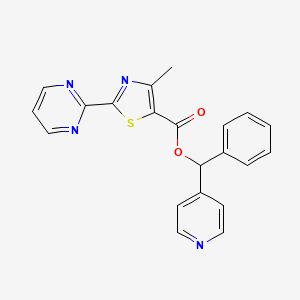
![[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1523888.png)